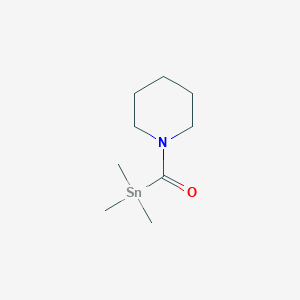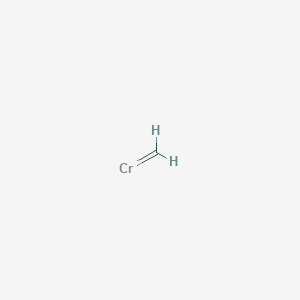
Butane-2,3-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butane-2,3-dithione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 3-hydroxybutanone. This reaction is typically carried out in the presence of a catalyst under atmospheric pressure and at elevated temperatures ranging from 523 to 673 K. The oxidative dehydrogenation proceeds via homogeneous radical-mediated pathways in air, with a selectivity of about 85% at 738 K .
Industrial Production Methods
Industrial production of this compound often involves the use of tungsten oxides with bronze-type structures containing vanadium and niobium as catalysts. These catalysts are efficient in accelerating the reaction, although they do not significantly increase the selectivity to this compound .
Análisis De Reacciones Químicas
Types of Reactions
Butane-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2,3-dione.
Reduction: Reduction reactions can convert it into butane-2,3-dithiol.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Butane-2,3-dione.
Reduction: Butane-2,3-dithiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butane-2,3-dithione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of butane-2,3-dithione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. The pathways involved in its reactions often include radical intermediates, particularly in oxidative processes. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
Similar Compounds
Butane-2,3-dione:
Butane-2,3-dithiol: A reduced form of butane-2,3-dithione with thiol groups instead of thioxo groups.
2,3-Butanediamine: An amine derivative with amino groups instead of thioxo groups.
Uniqueness
This compound is unique due to the presence of two thioxo groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Número CAS |
122243-58-7 |
|---|---|
Fórmula molecular |
C4H6S2 |
Peso molecular |
118.2 g/mol |
Nombre IUPAC |
butane-2,3-dithione |
InChI |
InChI=1S/C4H6S2/c1-3(5)4(2)6/h1-2H3 |
Clave InChI |
RWMTWVSPJPEEHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)C(=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
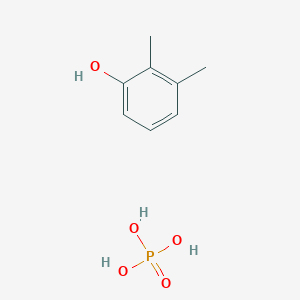
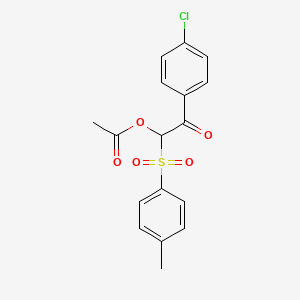
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


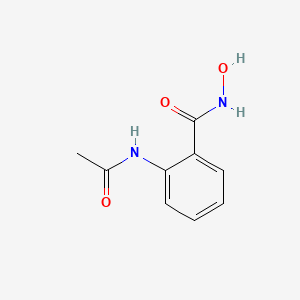
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
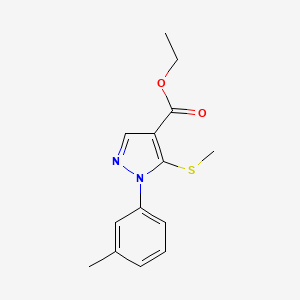

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
